REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:4](=[O:5])[CH:3]=1.C(O)(=O)CCCCC(O)=O>>[CH3:1][C:2]1[CH2:3][C:4](=[O:5])[CH2:6][C:7]([CH3:10])([CH3:9])[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)CC(C1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)CC(C1)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilling column (30 plates, 50 mmφ)
|
Type
|
CUSTOM
|
Details
|
equipped with a vacuum jacket
|
Type
|
TEMPERATURE
|
Details
|
the bottom was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(CC(=O)C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |